molecular formula C10H15BO2 B3054542 (2,6-Diethylphenyl)boronic acid CAS No. 610286-39-0

(2,6-Diethylphenyl)boronic acid

Cat. No. B3054542
CAS RN: 610286-39-0
M. Wt: 178.04 g/mol
InChI Key: GOMOOVJOVBVJLF-UHFFFAOYSA-N
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Description

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrogens (B(OH)2). They are known for their ability to form reversible covalent bonds with sugars, which makes them useful in the field of biomaterials and chemical biology .


Synthesis Analysis

Boronic acids can be synthesized through various methods. One common method is the reaction of organolithium compounds or Grignard reagents with borate esters . The synthesis of boronic acids is relatively simple and well-known .


Molecular Structure Analysis

The molecular structure of boronic acids involves a boron atom bonded to an oxygen atom and two hydrogens. The boron atom can also form reversible covalent bonds with other atoms, which is a key feature of boronic acids .


Chemical Reactions Analysis

Boronic acids are known for their ability to form reversible covalent bonds with sugars. This property is utilized in various chemical reactions, including the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids depend on their specific structure. In general, boronic acids are stable and have low toxicity. They are also capable of forming reversible covalent bonds, which gives them unique chemical reactivity .

Scientific Research Applications

Suzuki–Miyaura Coupling

(SM Coupling):
  • References :
    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443

Fluorescent Sensors

(Boronic Acid-Based Sensors):
  • References :
    • Mini-review: Boronic acids for sensing and other applications. BMC Chemistry, 18(1), 60 (2014)

Hydrolysis and Synthesis

(Borinic Acid Derivatives):
  • References :

Safety And Hazards

While boronic acids are generally considered to be low in toxicity, they should still be handled with care. Direct contact with the skin or eyes should be avoided, and inhalation or ingestion should be prevented .

Future Directions

The unique properties of boronic acids have led to their increasing use in various fields, including medicinal chemistry, chemical biology, and materials science. Future research will likely continue to explore the potential applications of boronic acids, particularly in the development of new drugs and materials .

properties

IUPAC Name

(2,6-diethylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2/c1-3-8-6-5-7-9(4-2)10(8)11(12)13/h5-7,12-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMOOVJOVBVJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1CC)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593772
Record name (2,6-Diethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Diethylphenyl)boronic acid

CAS RN

610286-39-0
Record name (2,6-Diethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-diethylphenyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,6-Diethyl bromobenzene (38.2 g, 180.2 mmol) is added dropwise through an additional funnel over a 1 hour period to a solution of n-BuLi (2.0 M in cyclohexane, 99.1 mL, 198.2 mmol) in THF (380 mL) at −75° C. After addition, the reaction mixture is stirred at −75° C. for 30 minutes; trimethyl borate (28.1 g, 270.3 mmol) is added slowly over a 40 minute period. The reaction mixture is warmed to room temperature overnight. 2N HCl (250 mL) is added slowly and the resulting mixture is stirred for 1 hour. The organic layer is separated and the aqueous layer is extracted with ether (2×200 mL). The combined organic layers are dried over anhydrous Na2SO4 and the solvents are removed in vacuo. Hexane (400 mL) is added to the residue and a white precipitate is formed. Filtration and drying in vacuo give 2,6-diethylphenyl boronic acid as a white solid. 1H NMR: (CDCl3) 7.22 (t, 1H), 7.04 (s, 2H), 4.65 (s, 2H), 2.64 (q, 4H), 1.22 (t, 6H).
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
99.1 mL
Type
reactant
Reaction Step One
Name
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
28.1 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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